4-(4-hydroxyphenoxy)butanoic Acid
Overview
Description
4-(4-hydroxyphenoxy)butanoic acid is an organic compound with the molecular formula C10H12O4 It is characterized by a phenolic hydroxyl group attached to a butanoic acid chain through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(4-hydroxyphenoxy)butanoic acid involves the demethylation of 4-(4-methoxyphenyl)butanoic acid. This process can be achieved using aqueous hydrobromic acid (HBr) in acetic acid (AcOH) at elevated temperatures. The reaction mixture is then concentrated, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using organic solvent-free processes. This approach not only reduces the environmental impact but also simplifies the purification steps. The use of aqueous HBr without phase transfer catalysis has been shown to be effective in achieving high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(4-hydroxyphenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Ether and ester derivatives.
Scientific Research Applications
4-(4-hydroxyphenoxy)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(4-hydroxyphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the carboxylic acid group can participate in acid-base reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-hydroxyphenyl)butanoic acid
- 4-(4-methoxyphenyl)butanoic acid
- 4-(4-ethoxyphenyl)butanoic acid
Uniqueness
4-(4-hydroxyphenoxy)butanoic acid is unique due to its ether linkage, which imparts distinct chemical properties compared to its analogs. This structural feature allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(4-hydroxyphenoxy)butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6,11H,1-2,7H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGANCEWBFLKZBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299679 | |
Record name | 4-(4-Hydroxyphenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84822-51-5 | |
Record name | 4-(4-Hydroxyphenoxy)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84822-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Hydroxyphenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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